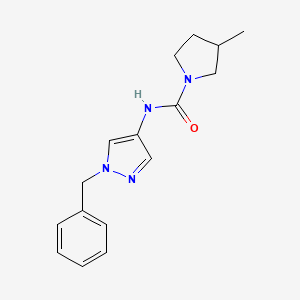![molecular formula C19H26N4O B7585734 N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of the CB1 receptor is associated with the psychoactive effects of cannabis, while activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels, including calcium and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration over time.
Direcciones Futuras
There are several potential future directions for research on N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties.
3. Exploration of its potential as a treatment for other neurological disorders, such as epilepsy and traumatic brain injury.
4. Investigation of its potential as a therapeutic agent in cancer, particularly in combination with other drugs or radiation therapy.
5. Study of its effects on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
In conclusion, N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the endocannabinoid system and its role in health and disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 involves several steps, starting with the reaction of 1-ethyl-6-methoxyindole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding indole-6-carboxaldehyde. This intermediate is then reacted with 9-methyl-3-aza-bicyclo[4.2.1]nonane to form the desired product.
Aplicaciones Científicas De Investigación
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been investigated as a potential treatment for pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-22-10-8-14-4-5-15(12-18(14)22)20-19(24)23-11-9-16-6-7-17(13-23)21(16)2/h4-5,8,10,12,16-17H,3,6-7,9,11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWRWVSILGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCC4CCC(C3)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)



![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
